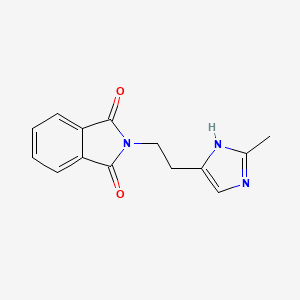

2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione

Description

2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione (C₁₄H₁₃N₃O₂, MW: 255.28 g/mol, CAS: 701899-63-0) is a heterocyclic compound featuring an isoindoline-1,3-dione core linked via an ethyl chain to a 2-methylimidazole substituent.

Properties

IUPAC Name |

2-[2-(2-methyl-1H-imidazol-5-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-9-15-8-10(16-9)6-7-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-5,8H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGYNKYZRZATJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. This reaction forms the imidazole core.

Attachment of the Ethyl Chain: The ethyl chain can be introduced via an alkylation reaction, where the imidazole ring is treated with an appropriate alkyl halide under basic conditions.

Formation of the Isoindoline-1,3-dione Moiety: The isoindoline-1,3-dione structure can be synthesized through the reaction of phthalic anhydride with an amine, followed by cyclization.

Coupling of the Two Moieties: The final step involves coupling the imidazole and isoindoline-1,3-dione moieties through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.

Substitution: Both the imidazole and isoindoline-1,3-dione rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation Products: N-oxides of the imidazole ring.

Reduction Products: Isoindoline derivatives.

Substitution Products: Various substituted imidazole and isoindoline-1,3-dione derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural similarity to other biologically active molecules positions it as a candidate for drug development. Its potential applications include:

- Anticancer Activity : Compounds with isoindoline structures have been studied for their ability to inhibit cancer cell proliferation. The presence of the imidazole group may enhance its interaction with biological targets involved in cancer pathways.

- Antimicrobial Properties : The imidazole moiety is known for its antimicrobial activity, suggesting that this compound could be explored for its efficacy against bacterial and fungal infections.

Biological Studies

Research has indicated that compounds similar to 2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione may be useful in biological assays:

- Enzyme Inhibition Studies : This compound could serve as a lead compound for the development of inhibitors targeting specific enzymes involved in metabolic pathways.

- Receptor Interaction Studies : Given the presence of nitrogen atoms in its structure, there is potential for interaction with various receptors, including those involved in neurotransmission and hormonal regulation.

Toxicological Profile

Preliminary toxicity assessments are crucial for any new compound. The available data suggests that like many organic compounds, this compound may exhibit moderate toxicity based on structural alerts. Further studies are needed to establish a comprehensive safety profile.

Mechanism of Action

The mechanism of action of 2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : The highest yield (95%) is observed in Compound 16 (), likely due to the use of ethylenediamine, a bifunctional nucleophile. In contrast, sulfur-containing analogs (e.g., Compounds 13c, 14) show lower yields (33–42%), attributed to steric or electronic challenges with thiosemicarbazide .

- Substituent Effects : The target compound’s 2-methylimidazole-ethyl group differs from phenylhydrazone (17a) or triazolidine-thioxo (13c) substituents, which introduce additional hydrogen-bonding or π-stacking capabilities.

Physical and Spectral Properties

Table 2: Physical and Spectral Data

Key Observations :

- Melting Points : Sulfur-containing compounds (e.g., 13c, 14) exhibit exceptionally high m.p. (>300°C), likely due to hydrogen bonding from NH groups and C=S interactions .

- NMR Trends : Syn/anti CH₃ proton splitting (e.g., 17a) indicates restricted rotation in hydrazone derivatives, absent in the target compound’s simpler ethyl-linked imidazole.

Table 3: Reported Bioactivities

Key Observations :

- While benzimidazole analogs () show enzyme inhibition, the target compound’s imidazole-ethyl group may lack the steric bulk or electronic profile needed for similar activity.

- Sulfur-containing analogs (e.g., 13c) could offer enhanced binding to metal ions or enzymes, but their bioactivity remains unexplored in the evidence.

Biological Activity

2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione, also known by its CAS number 701899-63-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its structure, mechanisms of action, and relevant studies.

Structural Information

The molecular formula of this compound is C14H13N3O2. Its structure can be represented by the following SMILES notation: CC1=NC=C(N1)CCN2C(=O)C3=CC=CC=C3C2=O. The compound features an isoindoline core substituted with a methyl-imidazole moiety, which is crucial for its biological interactions .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antipsychotic and anti-inflammatory agent. The following sections detail specific studies and findings related to its biological effects.

Antipsychotic Potential

Research has indicated that derivatives of isoindoline compounds can act as ligands for serotonin receptors (5-HTR), which are implicated in mood regulation and psychotic disorders. A study highlighted the synthesis of various isoindole derivatives and their evaluation as potential antipsychotics, with some showing significant affinity for 5-HT receptors . Although specific data on this compound is limited, its structural similarity to these derivatives suggests potential activity in this area.

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Isoindole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. Some derivatives have demonstrated selectivity towards COX-2 over COX-1, indicating their potential as safer anti-inflammatory agents . While specific data on the COX-inhibitory effects of this compound is not available, its classification within this chemical family implies a possible similar action.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of isoindole derivatives:

- Serotonin Receptor Affinity : A study evaluated a series of isoindole derivatives for their binding affinities at various serotonin receptors, revealing that modifications at the imidazole position could enhance receptor interaction .

- COX Inhibition : Another research effort focused on the selectivity of isoindole derivatives towards COX enzymes. Compounds were tested for their ability to inhibit COX-1 and COX-2, with some exhibiting promising selectivity profiles that could lead to reduced gastrointestinal side effects compared to traditional NSAIDs .

- Cell Cycle Analysis : In vitro studies involving cell lines treated with related isoindole compounds showed alterations in cell cycle progression and induction of apoptosis, suggesting potential anticancer properties .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione, and how are purity and structural integrity confirmed?

- Methodological Answer : The compound is synthesized via refluxing 2-(4-(2-methyl-2H-imidazol-2-yl)phenyl)isoindole-1,3-dione with ethylenediamine in dioxane for 4 hours, yielding 95% product after crystallization from ethanol. Structural validation involves:

- IR spectroscopy : Peaks at 1781 and 1704 cm⁻¹ confirm the presence of two carbonyl groups in the isoindoline-1,3-dione moiety .

- NMR analysis : -NMR (DMSO-d6) shows δ 2.62 (s, 3H, CH3) and aromatic proton signals (δ 7.49–7.54 ppm), while -NMR confirms carbons at δ 167.13 (C=O) .

- Mass spectrometry : A molecular ion peak at m/z 303 (M) and elemental analysis (C, H, N) align with theoretical values .

Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of isoindoline-1,3-dione derivatives?

- Methodological Answer : Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance solubility and reaction efficiency .

- Catalyst use : Ethylenediamine acts as both a base and nucleophile, accelerating imidazole ring formation.

- Reflux duration : Extended reflux times (≥4 hours) ensure complete conversion, monitored via TLC .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR shifts) for structurally similar imidazole-isoindoline derivatives?

- Methodological Answer :

- Variable temperature NMR : Differentiates dynamic processes (e.g., tautomerism) by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton and carbon signals, resolving overlapping peaks in aromatic regions .

- Comparative analysis : Cross-referencing with published data for analogous compounds (e.g., 2-phenyl-1H-benzo[d]imidazole derivatives) identifies systematic shifts due to substituent effects .

Q. How can computational chemistry predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Simulates binding affinity to target proteins (e.g., α-glucosidase) using software like AutoDock. The isoindoline-dione scaffold may interact with catalytic residues, as seen in analogous compounds (e.g., compound 9c in ) .

- QSAR modeling : Correlates structural features (e.g., electron-withdrawing groups on the imidazole ring) with inhibitory activity using datasets from derivatives .

Q. What mechanistic insights explain the formation of syn/anti isomers in hydrazone derivatives of this compound?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Syn isomers may form preferentially under fast, low-temperature conditions, while anti isomers dominate at equilibrium .

- Steric effects : Bulky substituents on the phenylhydrazine reagent (e.g., 4-methanesulfonyl groups) favor anti isomer formation due to reduced steric hindrance .

- X-ray crystallography : Resolves isomer configurations, as demonstrated for related ethanol solvates ( ) .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of imidazole-isoindoline hybrids in different cell lines?

- Methodological Answer :

- Dose-response studies : Establish IC50 values across multiple cell lines (e.g., MCF-7, HepG2) to identify cell-type specificity .

- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish cytotoxic mechanisms from off-target effects .

- Metabolic stability testing : Evaluate compound degradation in cell culture media, as instability may lead to underestimated activity .

Experimental Design Considerations

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Standardized conditions : Maintain consistent reflux temperature (±2°C) and solvent purity (HPLC-grade dioxane) .

- Internal standards : Spike samples with deuterated analogs (e.g., DMSO-d6 for NMR) to calibrate instrumentation .

- Collaborative validation : Share samples with independent labs to cross-verify spectral data and biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.